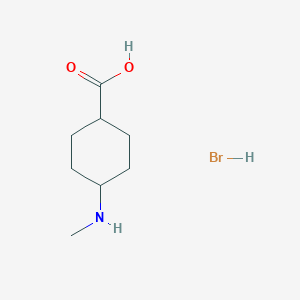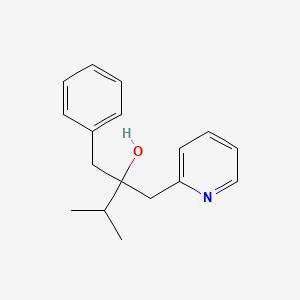
2-Pyridineethanol, a-(1-methylethyl)-a-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridineethanol, a-(1-methylethyl)-a-(phenylmethyl)- is a chemical compound with a complex structure that includes a pyridine ring, an ethanol group, and additional substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanol, a-(1-methylethyl)-a-(phenylmethyl)- typically involves the reaction of pyridine derivatives with appropriate alcohols and other reagents. One common method includes the use of pyridineethanol derivatives and specific catalysts to achieve the desired substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The process often requires precise temperature control, the use of specific solvents, and the implementation of purification steps to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridineethanol, a-(1-methylethyl)-a-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carbonyl group.
Reduction: Reduction reactions can modify the substituents on the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups to the pyridine ring .
Wissenschaftliche Forschungsanwendungen
2-Pyridineethanol, a-(1-methylethyl)-a-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-Pyridineethanol, a-(1-methylethyl)-a-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its use and the specific biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Pyridineethanol, β-methyl-
- 2-Pyridineethanol, 2-(4-methylbenzenesulfonate)
- 2-Pyridineethanamine, N-(1-methylethyl)-
Uniqueness
Compared to similar compounds, 2-Pyridineethanol, a-(1-methylethyl)-a-(phenylmethyl)- has unique substituents that confer distinct chemical properties.
Eigenschaften
CAS-Nummer |
6301-78-6 |
|---|---|
Molekularformel |
C17H21NO |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
3-methyl-1-phenyl-2-(pyridin-2-ylmethyl)butan-2-ol |
InChI |
InChI=1S/C17H21NO/c1-14(2)17(19,12-15-8-4-3-5-9-15)13-16-10-6-7-11-18-16/h3-11,14,19H,12-13H2,1-2H3 |
InChI-Schlüssel |
OLSRPUKLFQHPFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC1=CC=CC=C1)(CC2=CC=CC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


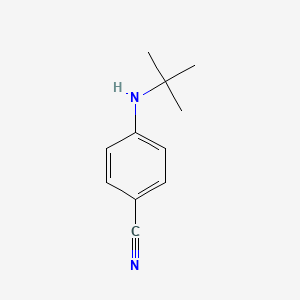

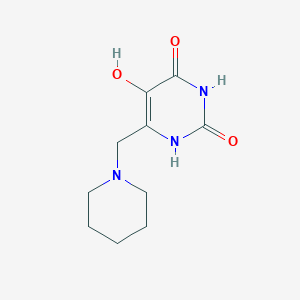
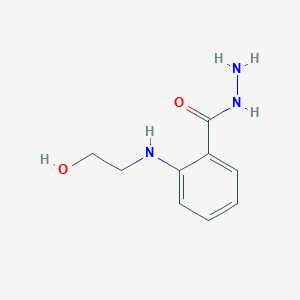

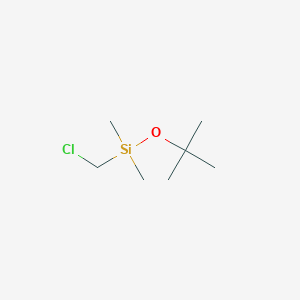
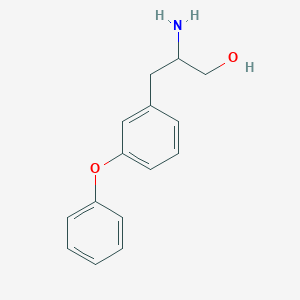
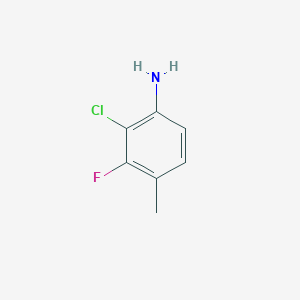
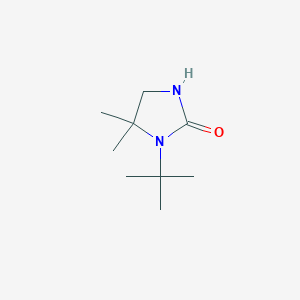
![Hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester](/img/structure/B14000176.png)
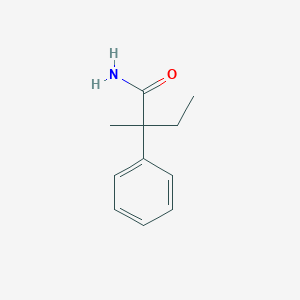

![4-Thiazolidinone, 2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-, (5Z)-](/img/structure/B14000182.png)
